molecular formula C15H18O4 B1254855 Plicatin A

Plicatin A

カタログ番号: B1254855
分子量: 262.3 g/mol
InChIキー: ROCPNNHDHKREAV-HZRUHFOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Plicatin A is a phenolic cinnamate identified in Werneria dactylophylla and structurally characterized as methyl 4-hydroxy-3-(2'-hydroxy-3'-methyl-3'-butenyl)-phenyl-trans-α-propenoate . It shares a core structural motif with its analog, Plicatin B, but differs in the substitution pattern of its prenyl side chain. While Plicatin A features a 2'-hydroxy-3'-methyl-3'-butenyl group, Plicatin B contains a 3-methyl-2-butenyl moiety .

特性

分子式

C15H18O4

分子量

262.3 g/mol

IUPAC名

methyl (E)-3-[4-hydroxy-3-[(2R)-2-hydroxy-3-methylbut-3-enyl]phenyl]prop-2-enoate

InChI

InChI=1S/C15H18O4/c1-10(2)14(17)9-12-8-11(4-6-13(12)16)5-7-15(18)19-3/h4-8,14,16-17H,1,9H2,2-3H3/b7-5+/t14-/m1/s1

InChIキー

ROCPNNHDHKREAV-HZRUHFOJSA-N

異性体SMILES

CC(=C)[C@@H](CC1=C(C=CC(=C1)/C=C/C(=O)OC)O)O

正規SMILES

CC(=C)C(CC1=C(C=CC(=C1)C=CC(=O)OC)O)O

同義語

(2S,3S,4R)-2-(((2R)-2-hydroxyoctdecanoy)amino)hexaeicosane-1,3,4-triol
plicatin A

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Comparison

Plicatin A vs. Plicatin B
  • Core Structure: Both compounds are methyl esters of phenolic cinnamates with prenyl substitutions.
  • Plicatin B: Features a non-hydroxylated prenyl group (3-methyl-2-butenyl), increasing hydrophobicity .
Plicatin A vs. Artepillin C
  • Artepillin C: A major prenylated phenylpropanoid in Brazilian green propolis, structurally characterized by a dimethylallyl (prenyl) group at the phenolic ring. Unlike Plicatin A, it lacks the α,β-unsaturated ester moiety .

Antimicrobial Activity

While Plicatin B has been extensively studied for its antimicrobial properties, Plicatin A's activity remains underexplored . Key findings for analogs include:

Plicatin B (Methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate)
  • Activity Against Oral Pathogens :
    • MIC = 31.2 µg/mL against Streptococcus mutans, S. sanguinis, and S. mitis .
    • Bactericidal effect (MBC/MIC ≤ 4) against all tested strains .
  • Mechanism : Strong hydrogen-bond interactions with bacterial targets (e.g., S. mutans adhesins) and optimal lipophilicity/hydrophilicity balance (LogP ~3.5) .
Artepillin C
  • Moderate activity (MIC = 62.5–125 µg/mL) against oral bacteria, likely due to higher hydrophobicity (LogP ~4.2), which may reduce membrane penetration efficiency .
Compound 8 (Hydrogenated Plicatin B Derivative)
  • Enhanced solubility due to saturation of the α,β-unsaturated ester:
    • MIC = 31.2–62.5 µg/mL against S. mutans and Lactobacillus paracasei .
    • Reduced LogP (~2.8) compared to Plicatin B, improving bioavailability .

Inference for Plicatin A :

Pharmacokinetic and Drug-Likeness Profiles

Plicatin B and Derivatives
  • Drug-Likeness : Compliant with Lipinski’s, Veber’s, and Ghose’s rules:
    • MW < 500, nHA < 10, nHD < 5, TPSA < 140 Ų .
  • ADMET Profile : Favorable absorption (Caco-2 permeability > 0.9 × 10⁻⁶ cm/s) and low hepatotoxicity risk .

Plicatin A :

  • Predicted compliance with drug-likeness rules due to structural similarity to Plicatin B.
  • The additional hydroxyl group may improve solubility but reduce metabolic stability .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of Plicatin A?

To ensure structural accuracy, employ nuclear magnetic resonance (NMR; ¹H, ¹³C) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection is critical for assessing purity (>95% is standard). For novel compounds, combine these with X-ray crystallography for absolute configuration determination. Experimental protocols must be detailed to ensure reproducibility, including solvent systems and instrument parameters .

Q. What validated assays are commonly used to assess the antioxidant activity of Plicatin A in vitro?

Standardized assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization test, and FRAP (ferric reducing antioxidant power) assay. Ensure proper controls (e.g., ascorbic acid as a positive control) and triplicate measurements to minimize variability. Report results as IC₅₀ values with confidence intervals .

Q. What are the optimal extraction solvents and techniques for isolating Plicatin A from its natural source?

Solvent polarity (e.g., methanol, ethyl acetate) and extraction methods (Soxhlet vs. maceration) significantly impact yield. Pilot studies using sequential solvent gradients (nonpolar to polar) can optimize recovery. Validate yields via HPLC-MS, and report dry-weight percentages (e.g., 0.2% in X species) .

Q. How can researchers ensure the stability of Plicatin A during long-term storage for experimental use?

Conduct accelerated stability studies under varying temperatures (±4°C, −20°C) and humidity levels. Monitor degradation via HPLC at regular intervals. Lyophilization in inert atmospheres (argon) and storage in amber vials are recommended to prevent photodegradation .

Q. What analytical approaches are critical for quantifying Plicatin A in complex biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity and specificity. Validate methods per FDA guidelines (linearity, precision, recovery rates >85%). Report limits of detection (LOD) and quantification (LOQ) in ng/mL .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the cytotoxic effects of Plicatin A while minimizing off-target interactions?

Apply the PICOT framework:

  • P opulation: Specific cancer cell lines (e.g., HeLa, MCF-7).
  • I ntervention: Plicatin A at logarithmic concentrations (1–100 μM).
  • C omparison: Untreated controls and reference drugs (e.g., doxorubicin).
  • O utcome: IC₅₀ values via MTT assay.
  • T ime: 24–72-hour exposure. Include counter-screens against non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. What strategies are effective in resolving discrepancies in the reported IC₅₀ values of Plicatin A across different pharmacological studies?

Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations, incubation times). Use multivariate analysis to identify confounding variables (e.g., batch-to-batch compound variability, assay interference). Publish raw datasets and statistical code for transparency .

Q. How should molecular docking simulations be integrated with wet-lab experiments to identify putative protein targets of Plicatin A?

Combine in silico docking (AutoDock Vina, Schrödinger) with surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) for validation. Prioritize targets with high docking scores (ΔG < −7 kcal/mol) and corroborate with gene knockout (CRISPR/Cas9) or RNA interference .

Q. What experimental controls are essential when investigating the anti-inflammatory pathways modulated by Plicatin A in primary cell cultures?

Include vehicle controls (e.g., DMSO ≤0.1%), positive controls (e.g., dexamethasone for NF-κB inhibition), and measure cytokine secretion (ELISA for TNF-α, IL-6). Use pathway-specific inhibitors (e.g., Bay 11-7082 for NF-κB) to confirm mechanistic involvement .

Q. What statistical models are appropriate for analyzing synergistic interactions between Plicatin A and conventional chemotherapeutic agents?

Apply the Combination Index (CI) method via CompuSyn software, where CI < 1 indicates synergy. Isobolograms and ANOVA with Tukey’s post hoc test can validate dose-dependent effects. Report synergy quotients (SQ) and confidence intervals for clinical relevance .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Pre-register protocols on platforms like Open Science Framework to mitigate bias .
  • Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IACUC approval. Report animal welfare metrics (e.g., weight loss, behavioral changes) .

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